![molecular formula C21H18F2N6O2 B2409645 N~1~-(3,5-difluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide CAS No. 1251608-50-0](/img/structure/B2409645.png)
N~1~-(3,5-difluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(3,5-difluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C21H18F2N6O2 and its molecular weight is 424.412. The purity is usually 95%.
BenchChem offers high-quality N~1~-(3,5-difluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~-(3,5-difluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The global spread of drug-resistant bacteria necessitates the discovery of new antimicrobial agents. Compounds containing the 1,2,4-triazole ring have shown significant antibacterial activity. Researchers have explored derivatives of this heterocyclic core for their potential as antibacterial drugs . Further investigations into this scaffold can help harness its optimum antibacterial potential.
Anticancer Properties
1,2,4-Triazoles have also been investigated for their potential as anticancer agents. These compounds exhibit cytotoxic effects, and modifications to their structure can enhance their activity against cancer cells . The design and synthesis of novel 1,2,4-triazole derivatives may contribute to cancer prevention and treatment.
Antioxidant Effects
Cancer prevention agents play a crucial role in reducing oxidative damage caused by free radicals. Some 1,2,4-triazoles possess antioxidant properties, protecting cells from oxidative injury . Understanding their mechanisms of action can guide further research in this area.
Anti-inflammatory Activity
Certain 1,2,4-triazole derivatives exhibit anti-inflammatory effects. These compounds may modulate inflammatory pathways and contribute to the development of novel anti-inflammatory drugs. Investigating their efficacy and safety is essential .
Neuroprotective Potential
Researchers have explored the neuroprotective effects of 1,2,4-triazoles. These compounds may offer therapeutic benefits in neurodegenerative diseases by preserving neuronal function and reducing oxidative stress. Further studies are needed to validate their efficacy .
Other Biological Activities
Beyond the mentioned applications, 1,2,4-triazoles have been investigated for their antifungal, antiviral, and antiparasitic properties. Their diverse biological activities make them intriguing targets for drug development .
Wirkmechanismus
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
1,2,4-triazoles, a key structural component of this compound, are known to operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
It’s known that 1,2,4-triazoles have widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that this compound may affect multiple biochemical pathways related to these activities.
Result of Action
Similar compounds have shown significant inhibitory activity against various diseases . This suggests that this compound may have similar effects.
Eigenschaften
IUPAC Name |
N-(3,5-difluorophenyl)-2-[7-methyl-5-(2-methylanilino)-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N6O2/c1-12-5-3-4-6-17(12)26-20-24-13(2)7-18-27-28(21(31)29(18)20)11-19(30)25-16-9-14(22)8-15(23)10-16/h3-10H,11H2,1-2H3,(H,24,26)(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPGOZUGKJDKTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=CC(=CC(=C4)F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(3,5-difluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B2409562.png)
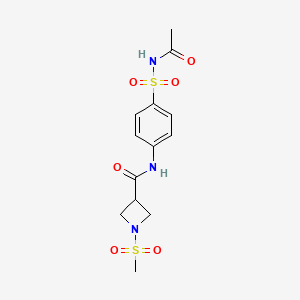
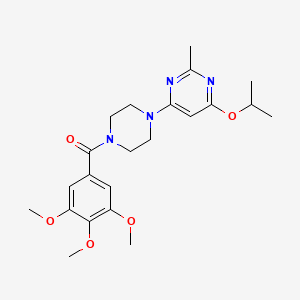
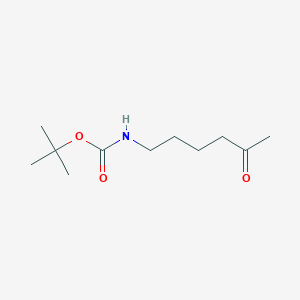
![N1-(4-methylbenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2409568.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2409569.png)

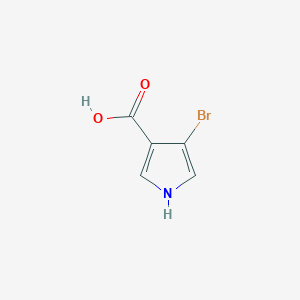
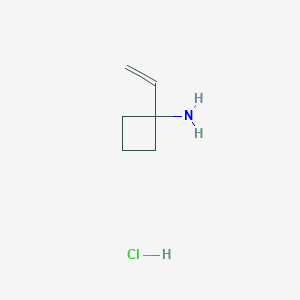

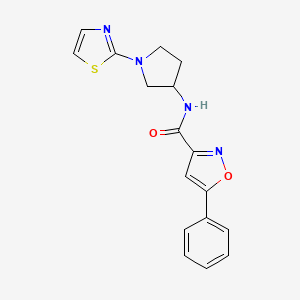
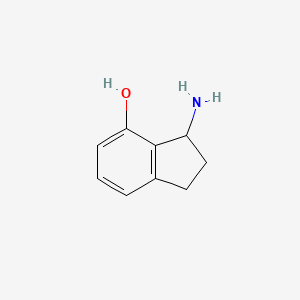
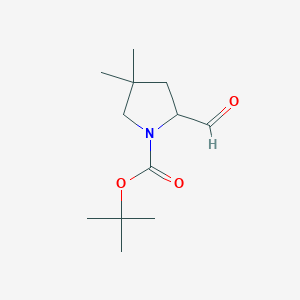
![3-(Difluoromethyl)-N-[(2-fluorophenyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B2409583.png)